

Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions

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Compound of Interest

Compound Name: *Bromotris(triphenylphosphine)copper(I)*

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This document provides detailed application notes and experimental protocols for conducting copper-catalyzed cross-coupling reactions, essential transformations in modern organic synthesis and drug discovery. These reactions offer a cost-effective and versatile alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds.

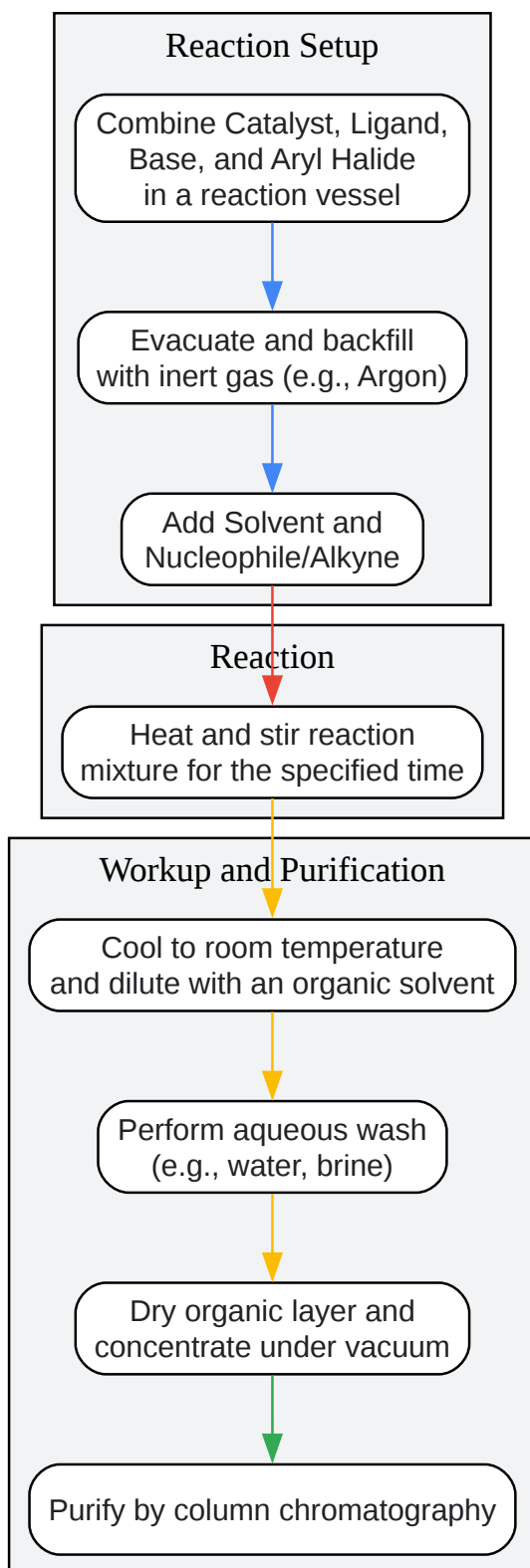
Introduction

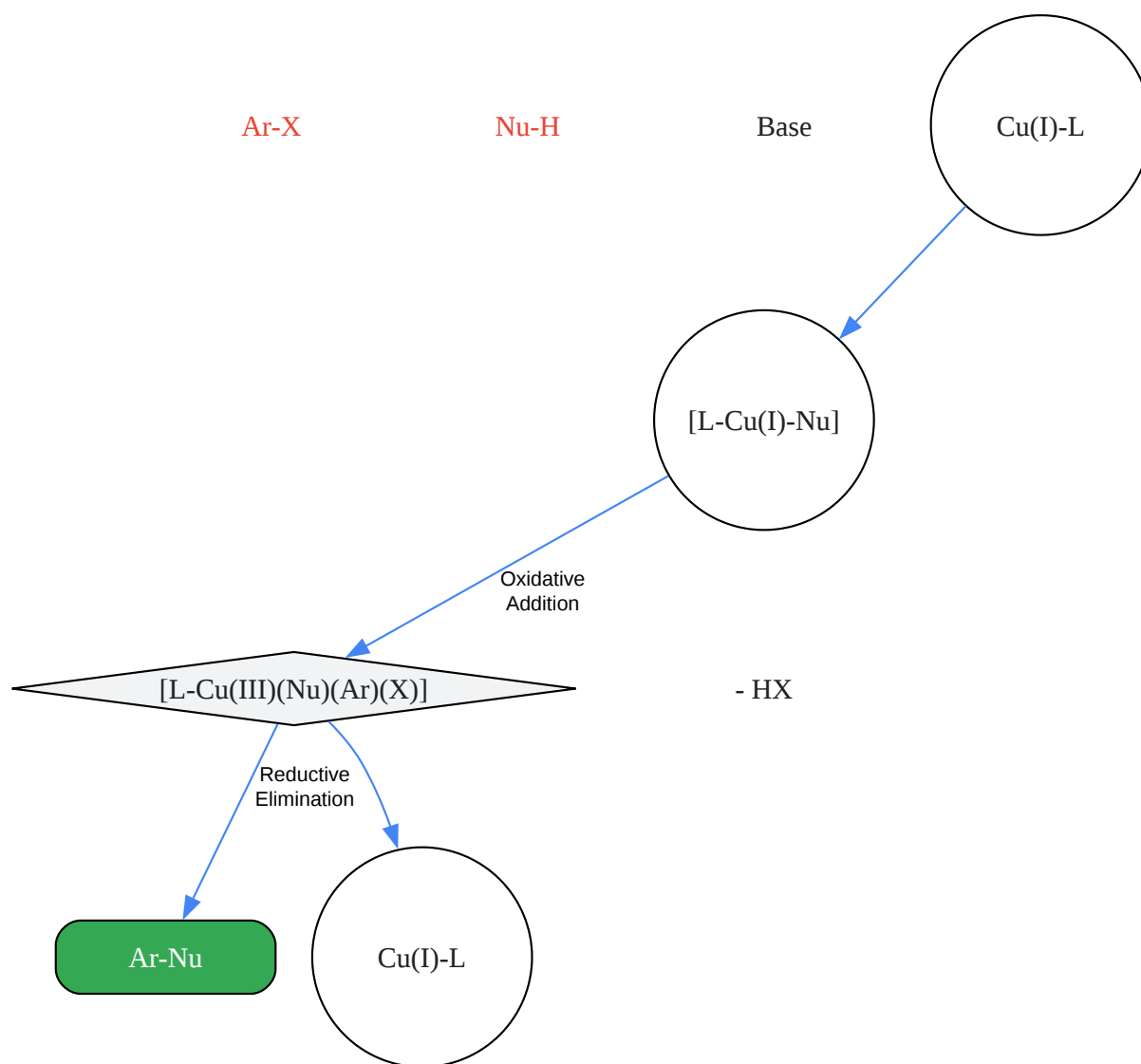
Copper-catalyzed cross-coupling reactions have a long history, dating back to the Ullmann condensation.^[1] Recent advancements, particularly in ligand design, have significantly expanded the scope and utility of these reactions, allowing them to proceed under milder conditions with a broader range of substrates.^{[2][3]} These methods are now widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to the low cost, low toxicity, and unique reactivity of copper catalysts.^[3] This document outlines protocols for three key types of copper-catalyzed cross-coupling reactions: C-N, C-O, and C-C (Sonogashira-type) bond formation.

General Experimental Workflow

The successful execution of a copper-catalyzed cross-coupling reaction typically involves the careful assembly of the catalyst, ligand, base, and reactants under an inert atmosphere,

followed by heating and purification. The general workflow is depicted below.





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References

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